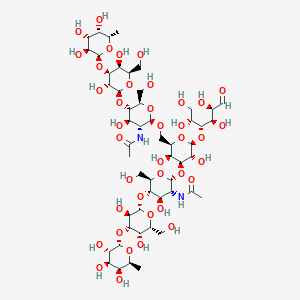
Unii-5vzh8T9KX7
Overview
Description
The UNII “5VZH8T9KX7” is assigned to a substance known as (17R)-4-CHLORO-5-ETHYL-9-FLUORO-11.BETA.-HYDROXY-16.BETA.-METHYLSPIRO(ANDROSTA-1,4-DIENE-17,2(3H)-FURAN)-3,3-DIONE . The UNII is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .
Molecular Structure Analysis
The molecular formula of the compound is C25H30ClFO4 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific physical and chemical properties for this compound were not found in the search results.Scientific Research Applications
Nanoparticle Synthesis
Recent advancements in the synthesis of inorganic nanoparticles are crucial to the development of new materials for various industries, including technology and electronics. These developments are reflective of the synergy between scientific discovery and technological progress (Cushing, Kolesnichenko, & O'connor, 2004).
Actinide Research
Surface science research focuses on synthesizing and studying the surfaces of thin films of actinides and actinide compounds, utilizing various spectroscopic methods. This research is significant for understanding the properties of these materials, which are important in nuclear science and technology (Gouder, 1998).
Collaborative Scientific Applications
Large scientific applications often require collaboration across geographically dispersed teams. Tools and software are being developed to create environments that facilitate remote development, job submission, and data sharing. This is particularly relevant for large-scale environmental models like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Educational Programs for Research Translation
Educational programs, like those developed by the National Collegiate Inventors and Innovators Alliance, are transforming to better assist academic researchers in translating their research into practical innovations and ventures. This approach includes providing training, education, and financial support to match both the venture's needs and the innovator's aspirations (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Nanosatellite Development
The University Nanosat Program (UNP) showcases the collaboration between academia and government in aerospace technology, emphasizing the training of future aerospace professionals and the infusion of advanced technologies in aerospace institutions. This program is vital for demonstrating capabilities in space technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Comparative Time Budget Research
The Multinational Comparative Time Budget Research Project, directed by Alexander Szalai, involved parallel surveys in multiple countries. This project significantly contributes to the understanding of social research methodologies and their applications (Szalai, 1966).
UNx Thin Films Study
Research on UN and U2N3 thin films prepared by reactive DC sputtering of U in N2-containing atmosphere contributes significantly to the field of materials science, particularly in understanding the electronic states and properties of these materials (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).
International Institute of Theoretical and Applied Physics
The International Institute of Theoretical and Applied Physics (IITAP) fosters scientific research excellence, especially in developing regions, by promoting advanced studies and research in physics and related disciplines. Projects like the Whole Earth Telescope exemplify IITAP's commitment to global scientific collaboration (Vary, 1995).
Dual-Band CMOS Front-End Development
The development of a dual-band front-end for wireless LAN applications in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band showcases significant advancements in communication technology and electronics (Li, Quintal, & Kenneth, 2004).
Safety And Hazards
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-4'-chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClFO4/c1-5-18-20(26)21(30)25(31-18)13(2)10-17-16-7-6-14-11-15(28)8-9-22(14,3)24(16,27)19(29)12-23(17,25)4/h8-9,11,13,16-17,19,29H,5-7,10,12H2,1-4H3/t13-,16-,17-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZPFTQONPQBQD-TUZVJILZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5Vzh8T9KX7 | |
CAS RN |
1486466-31-2 | |
| Record name | (17R)-4-Chloro-5-ethyl-9-fluoro-11beta-hydroxy-16beta-methylspiro(androsta-1,4-diene-17,2(3H)-furan)-3,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486466312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1486466-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (17R)-4-CHLORO-5-ETHYL-9-FLUORO-11.BETA.-HYDROXY-16.BETA.-METHYLSPIRO(ANDROSTA-1,4-DIENE-17,2(3H)-FURAN)-3,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZH8T9KX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B569773.png)
![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)

![7,8-Dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B569779.png)






